molecular formula C13H11NOS B14739031 Carbamothioic acid, phenyl-, O-phenyl ester CAS No. 2423-29-2

Carbamothioic acid, phenyl-, O-phenyl ester

Cat. No.: B14739031
CAS No.: 2423-29-2
M. Wt: 229.30 g/mol
InChI Key: XOKXANCVMXYGGT-UHFFFAOYSA-N
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Description

Carbamothioic acid, phenyl-, O-phenyl ester: is an organic compound with the molecular formula C13H11NOS. It is also known by other names such as O-phenyl thiocarbamate and phenoxymethanethioamide . This compound is characterized by the presence of a thiocarbamate group, which is a functional group containing sulfur, nitrogen, and oxygen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: Carbamothioic acid, phenyl-, O-phenyl ester can be synthesized through the reaction of phenyl isothiocyanate with phenol in the presence of a base. The reaction typically proceeds as follows:

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and catalysts but may include additional purification steps such as recrystallization or distillation to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Carbamothioic acid, phenyl-, O-phenyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Carbamothioic acid, phenyl-, O-phenyl ester has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis to introduce thiocarbamate groups into molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pesticides, herbicides, and other agrochemicals.

Mechanism of Action

The mechanism of action of carbamothioic acid, phenyl-, O-phenyl ester involves its interaction with molecular targets such as enzymes and proteins. The thiocarbamate group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition or modification of enzyme activity. This interaction can disrupt metabolic pathways and cellular processes, resulting in the compound’s biological effects .

Comparison with Similar Compounds

Uniqueness: Carbamothioic acid, phenyl-, O-phenyl ester is unique due to its specific combination of phenyl groups attached to the thiocarbamate moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

O-phenyl N-phenylcarbamothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NOS/c16-13(14-11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h1-10H,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOKXANCVMXYGGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=S)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NOS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60440387
Record name Carbamothioic acid, phenyl-, O-phenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60440387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.30 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2423-29-2
Record name Carbamothioic acid, phenyl-, O-phenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60440387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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